molecular formula C23H27N7O4 B2431513 2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 714233-98-4

2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Katalognummer B2431513
CAS-Nummer: 714233-98-4
Molekulargewicht: 465.514
InChI-Schlüssel: YPCYKMJDHCVDMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of benzylpiperazine, which is a class of compounds often used in the synthesis of pharmaceuticals . It also contains a pyrimidine ring, which is a common structure in many biological compounds .


Molecular Structure Analysis

The compound contains several functional groups, including a benzylpiperazine, a dimethoxyphenyl group, and a nitropyrimidine group. These groups could potentially influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

Compounds containing the 2,4-diamino- and 2,4,6-triaminopyrimidine scaffold have shown promise in drug discovery, particularly as ligands for histamine receptors. Structure-activity relationship (SAR) studies have led to the identification of compounds with high affinity and selectivity for human histamine H3 receptors (hH3Rs), indicating their potential as therapeutic agents for disorders related to histamine function. These studies also extend to the identification of multifunctional agents for the treatment of Alzheimer's disease, showcasing the versatility of the core structure in addressing multiple targets, including anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities (Sadek et al., 2014); (Mohamed et al., 2012).

Molecular Modeling and Drug-likeness Metrics

Initial metric analyses based on target-oriented drug-likeness for compounds with the 2,4-diamino- and 2,4,6-triaminopyrimidine backbone have been conducted to predictively quantify lipophilicity, ligand efficiency, and other parameters critical for the development of potential ligands. This research provides a foundation for the rational design of new compounds with enhanced therapeutic profiles by integrating pharmacophore elements into structural scaffolds with known affinities for particular receptors (Sadek et al., 2014).

Receptor Studies and Pharmacophore Development

The integration of the 2-aminopyrimidine core structure with various pharmacophore elements has led to compounds with high receptor affinity and selectivity, providing valuable insights into the molecular interactions governing receptor-ligand binding. These studies have not only advanced our understanding of receptor pharmacology but also facilitated the development of new therapeutic agents with optimized efficacy and safety profiles (Altenbach et al., 2008).

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. Benzylpiperazine derivatives have been studied for their potential effects on the serotonergic and dopaminergic receptor systems .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. Benzylpiperazine and its derivatives have been associated with various adverse effects, including acute psychosis, renal toxicity, and seizures .

Zukünftige Richtungen

Future research could explore the potential applications of this compound in pharmaceuticals or other fields. Given the presence of the benzylpiperazine and pyrimidine groups, it could be of interest in the development of new drugs .

Eigenschaften

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O4/c1-33-17-8-9-19(34-2)18(14-17)25-22-20(30(31)32)21(24)26-23(27-22)29-12-10-28(11-13-29)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H3,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCYKMJDHCVDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.